2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate

Descripción general

Descripción

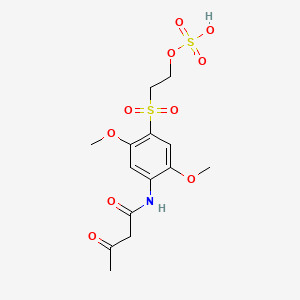

2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate is a complex organic compound with the molecular formula C({14})H({19})NO({10})S({2}). It is characterized by its sulfonyl and sulfate groups, which contribute to its unique chemical properties. This compound is often used in various scientific research applications due to its reactivity and functional groups.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate typically involves multiple steps:

Starting Materials: The synthesis begins with 2,5-dimethoxyaniline and 3-oxobutanoic acid.

Amidation: The 2,5-dimethoxyaniline undergoes amidation with 3-oxobutanoic acid to form 2,5-dimethoxy-4-(3-oxobutanamido)aniline.

Sulfonylation: This intermediate is then sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.

Esterification: The final step involves esterification with ethyl hydrogen sulfate to yield the target compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and reagent concentrations to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfoxide or sulfide.

Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, replacing it with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO({3})).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Sulfoxides and sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of this compound in anticancer therapies. The sulfonamide group is known for its ability to inhibit certain enzymes involved in cancer cell proliferation. For example, a study demonstrated that derivatives of sulfonamides exhibit significant cytotoxicity against various cancer cell lines, suggesting that 2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate may also possess similar properties .

Antimicrobial Properties

The compound's structure indicates potential antimicrobial activity. Research has shown that compounds with similar functional groups can exhibit inhibitory effects against bacterial strains. A case study involving related sulfonamide compounds reported effective inhibition of Gram-positive and Gram-negative bacteria .

Polymer Chemistry

In materials science, the compound has been explored as a potential additive in polymer formulations. Its ability to modify the physical properties of polymers can lead to enhanced performance characteristics such as increased thermal stability and improved mechanical strength. For instance, incorporation of sulfonated compounds into polymer matrices has been shown to enhance their conductivity and durability .

Coatings and Adhesives

The unique chemical structure allows for applications in coatings and adhesives where adhesion properties are critical. The presence of the sulfonyl group can improve the interaction between the coating material and substrates, leading to better adhesion performance in various environmental conditions .

Chromatography

The compound has been utilized as a reagent in chromatographic techniques for the separation and analysis of complex mixtures. Its ability to form stable complexes with certain analytes makes it valuable in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) .

Case Studies

Mecanismo De Acción

The compound exerts its effects through interactions with various molecular targets. The sulfonyl and sulfate groups can form strong hydrogen bonds and electrostatic interactions with proteins and enzymes, altering their activity. This can lead to changes in cellular pathways, influencing processes such as inflammation, cell proliferation, and apoptosis.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(2,5-Dimethoxyphenylsulfonyl)ethyl hydrogen sulfate

- 2-(4-Methoxyphenylsulfonyl)ethyl hydrogen sulfate

- 2-(2,5-Dimethoxy-4-nitrophenylsulfonyl)ethyl hydrogen sulfate

Uniqueness

2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate is unique due to the presence of the 3-oxobutanamido group, which imparts additional reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specialized applications in research and industry.

Actividad Biológica

2-(2,5-Dimethoxy-4-(3-oxobutanamido)phenylsulfonyl)ethyl hydrogen sulfate is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described as follows:

- IUPAC Name : this compound

- Molecular Formula : C₁₄H₁₉N₃O₅S

- CAS Number : 116390-88-6

The presence of the dimethoxy and sulfonyl groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.

Research on similar compounds indicates that sulfonamide derivatives often exhibit inhibitory activity against various enzymes, including carbonic anhydrases (CAs) and cyclooxygenases (COXs). These enzymes play critical roles in physiological processes such as acid-base balance and inflammation.

Inhibition of Carbonic Anhydrases

Studies have shown that sulfonamide derivatives can effectively inhibit human carbonic anhydrase isoforms. For instance, compounds structurally related to this compound have demonstrated inhibition constants (KIs) in the nanomolar range against isoforms I, II, IX, and XII. This suggests a potential for therapeutic applications in conditions such as glaucoma and epilepsy .

Case Study: Inhibition of Enzymatic Activity

A study focused on the structure-activity relationship (SAR) of various sulfonamide derivatives revealed that modifications to the phenyl ring significantly affected inhibitory potency. The most potent compounds exhibited KIs ranging from 3.1 to 20.2 nM against hCA XII. This indicates that similar modifications could enhance the biological activity of this compound.

| Compound | hCA Isoform | Inhibition Constant (nM) |

|---|---|---|

| Compound A | I | 57.8 |

| Compound B | II | 6.4 |

| Compound C | IX | 7.1 |

| Compound D | XII | 3.1 |

Cytotoxicity and Antitumor Activity

Further investigations into the cytotoxic effects of this compound are necessary to evaluate its potential as an antitumor agent. Preliminary studies suggest that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines, indicating a need for further exploration into their mechanisms of action.

Research Findings and Implications

The biological activity of this compound is promising based on its structural characteristics and the activities observed in related compounds. The following points summarize key findings:

- Enzyme Inhibition : The compound may act as an inhibitor of carbonic anhydrases, which could be beneficial in treating diseases related to altered acid-base balance.

- Therapeutic Potential : Its structural similarity to known pharmacological agents suggests potential applications in pain management and anti-inflammatory therapies.

- Need for Further Research : Comprehensive studies focusing on its pharmacokinetics, toxicity profiles, and detailed SAR analyses are essential to fully understand its therapeutic capabilities.

Propiedades

IUPAC Name |

2-[2,5-dimethoxy-4-(3-oxobutanoylamino)phenyl]sulfonylethyl hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO10S2/c1-9(16)6-14(17)15-10-7-12(24-3)13(8-11(10)23-2)26(18,19)5-4-25-27(20,21)22/h7-8H,4-6H2,1-3H3,(H,15,17)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWWMPNFSTUDDSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=CC(=C(C=C1OC)S(=O)(=O)CCOS(=O)(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721295 | |

| Record name | 2-[2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonyl]ethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116390-88-6 | |

| Record name | 2-[2,5-Dimethoxy-4-(3-oxobutanamido)benzene-1-sulfonyl]ethyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.